molecular formula C10H6Cl3N3O B11065043 1-(4-chlorophenyl)-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanone

1-(4-chlorophenyl)-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B11065043
M. Wt: 290.5 g/mol
InChI Key: UEJOAZACKHETGM-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-2-(3,5-DICHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-2-(3,5-DICHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE typically involves the reaction of 4-chlorobenzoyl chloride with 3,5-dichloro-1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-2-(3,5-DICHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could yield alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a tool for studying enzyme inhibition or protein interactions.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 1-(4-CHLOROPHENYL)-2-(3,5-DICHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE would depend on its specific application. In biological systems, it might inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with specific proteins or pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone
  • 1-(4-Chlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-ethanone

Uniqueness

1-(4-CHLOROPHENYL)-2-(3,5-DICHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H6Cl3N3O

Molecular Weight

290.5 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(3,5-dichloro-1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C10H6Cl3N3O/c11-7-3-1-6(2-4-7)8(17)5-16-10(13)14-9(12)15-16/h1-4H,5H2

InChI Key

UEJOAZACKHETGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Cl)Cl)Cl

Origin of Product

United States

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